![molecular formula C10H7Br5 B14364851 2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene CAS No. 91524-43-5](/img/structure/B14364851.png)
2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7,8,9-Pentabromobicyclo[332]deca-2,6,9-triene is a brominated organic compound with a unique bicyclic structure It is characterized by the presence of five bromine atoms attached to a bicyclo[332]deca-2,6,9-triene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene typically involves the bromination of bicyclo[3.3.2]deca-2,6,9-triene. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and optimized reaction conditions to ensure efficient production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: Products are less brominated bicyclic compounds.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Materials Science: Investigated for its potential use in the development of flame retardants and other brominated materials.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The compound’s unique bicyclic structure also contributes to its reactivity and interaction with different molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,8-Dibromobicyclo[3.3.2]deca-2,6,9-triene
- 2,4,8,10-Tetrabrombicyclo[3.3.2]deca-2,6,9-triene
- 4-Bromobicyclo[3.3.2]deca-2,6,9-triene
Uniqueness
2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene is unique due to the presence of five bromine atoms, which significantly enhances its reactivity and potential applications compared to its less brominated counterparts. The specific arrangement of bromine atoms also imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
91524-43-5 |
|---|---|
Molekularformel |
C10H7Br5 |
Molekulargewicht |
526.7 g/mol |
IUPAC-Name |
2,4,7,8,9-pentabromobicyclo[3.3.2]deca-2,6,9-triene |
InChI |
InChI=1S/C10H7Br5/c11-5-3-7(13)9-6(12)1-4(5)2-8(14)10(9)15/h1-5,9-10H |
InChI-Schlüssel |
VTLSTEUFVQQWIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2C(C(=CC1C(C=C2Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


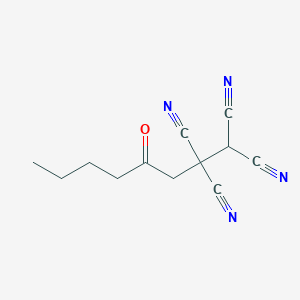
![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)
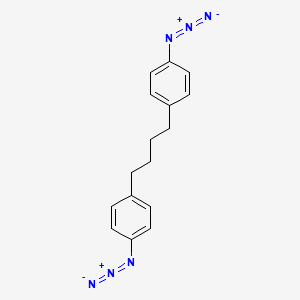
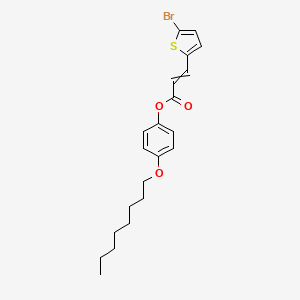
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
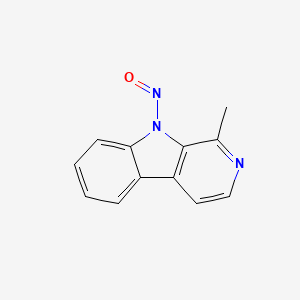
![N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide](/img/structure/B14364815.png)
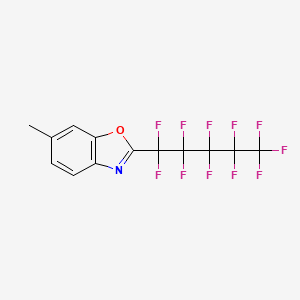
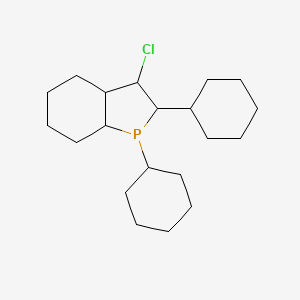
![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)
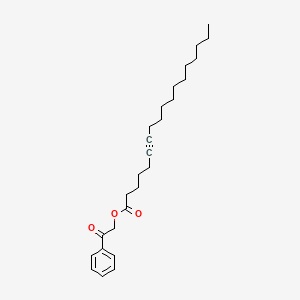
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
